Azido-PEG12-propargyl
Description
Azido-PEG12-propargyl (CAS: 2264091-72-5, molecular formula: C₂₇H₅₁N₃O₁₂) is a heterobifunctional polyethylene glycol (PEG) derivative featuring two distinct functional groups: a terminal azide (-N₃) and a propargyl (-C≡CH) group . This compound serves as a critical linker in bioconjugation, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") for applications such as drug delivery, PROTAC synthesis, and biomaterial engineering . Its PEG spacer (12 ethylene oxide units) enhances water solubility and reduces steric hindrance during conjugation .
Properties
Molecular Formula |
C27H51N3O12 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C27H51N3O12/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-29-30-28/h1H,3-27H2 |
InChI Key |
JFQQBUBLJPOZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG12-propargyl can be synthesized through a multi-step process involving the functionalization of PEG with azide and alkyne groups. The general synthetic route involves the following steps:
Activation of PEG: PEG is first activated by converting its hydroxyl end groups to tosylates or mesylates.
Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide group.
Introduction of Alkyne Group: The azido-PEG intermediate is further reacted with propargyl bromide to introduce the alkyne group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride or mesyl chloride.
Azidation: The activated PEG is reacted with sodium azide in a controlled environment to ensure complete conversion.
Alkynation: The azido-PEG is then reacted with propargyl bromide under optimized conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG12-propargyl undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide and alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for biological applications.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
Major Products Formed
CuAAC: Forms 1,2,3-triazoles.
SPAAC: Also forms 1,2,3-triazoles but under milder conditions.
Scientific Research Applications
Click Chemistry
Overview : Azido-PEG12-propargyl is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This reaction allows for the formation of stable triazole linkages between azides and alkynes, facilitating the creation of complex molecular architectures.
Key Benefits :
- Versatility : The ability to form stable linkages makes it suitable for various bioconjugation applications.
- Efficiency : The CuAAC reaction is highly efficient and selective, minimizing by-products.
Bioconjugation
Applications :
- Targeted Drug Delivery : By linking therapeutic agents to specific biomolecules (e.g., antibodies or peptides), this compound enhances the precision of drug delivery systems.
- Synthesis of Proteolysis Targeting Chimeras (PROTACs) : This compound plays a crucial role in developing PROTACs, which are designed to selectively degrade target proteins associated with diseases such as cancer .
Drug Development
This compound is instrumental in the development of various drug delivery systems:
Case Study 1: PROTAC Development
In recent studies, this compound has been utilized in the synthesis of PROTACs aimed at degrading specific oncoproteins. The incorporation of this linker has demonstrated enhanced efficacy in targeting cancer cells while minimizing off-target effects. Researchers reported significant improvements in therapeutic outcomes when using PROTACs synthesized with this compound compared to traditional methods .
Case Study 2: Drug Delivery Systems
A study highlighted the use of this compound in creating PEGylated liposomes that encapsulate chemotherapeutic agents. The liposomes demonstrated improved stability and targeted delivery to tumor sites, resulting in enhanced therapeutic efficacy and reduced systemic toxicity .
Mechanism of Action
Azido-PEG12-propargyl exerts its effects through click chemistry reactions. The azide and alkyne groups undergo cycloaddition reactions to form stable triazole linkages. In the context of PROTACs, the linker facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Comparison with Similar PEG-Based Compounds
Functional Group Variations and Reactivity
The table below compares Azido-PEG12-propargyl with structurally related PEG derivatives:
Key Research Findings and Differentiation
This compound vs. Azido-PEG12-acid
- Reactivity : While both contain azides, Azido-PEG12-acid’s carboxylic acid group enables direct coupling to amines (e.g., EDC/NHS chemistry), whereas this compound requires click chemistry for conjugation .
- Solubility : Azido-PEG12-acid’s terminal -COOH enhances aqueous solubility (critical for PROTAC synthesis), whereas this compound’s hydrophilicity depends on PEG alone .
This compound vs. Propargyl-PEG12-amine
- Functional Flexibility: Propargyl-PEG12-amine’s amine group allows versatile amide bond formation, making it suitable for peptide coupling.
- Biological Compatibility : Propargyl-PEG12-amine’s PEG spacer improves solubility in biological buffers, whereas this compound’s dual functional groups may introduce steric challenges in crowded environments .
This compound vs. DSPE-PEG12-propargyl
- Structural Role : DSPE-PEG12-propargyl integrates a lipid (DSPE), enabling membrane integration in liposomes. This compound lacks lipid moieties, limiting its use to solution-phase conjugation .
- Molecular Weight : DSPE-PEG12-propargyl’s higher molecular weight (1342.77 vs. ~621.7) reflects its lipid-PEG hybrid structure, impacting pharmacokinetics in drug delivery .
Biological Activity
Azido-PEG12-propargyl is a polyethylene glycol (PEG) derivative that has garnered attention in the field of biochemistry and medicinal chemistry, particularly for its role in click chemistry and PROTAC (Proteolysis Targeting Chimera) technology. This compound features both an azide and a propargyl group, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its unique structure allows it to serve as a versatile linker in the synthesis of targeted therapeutic agents, particularly in cancer research.
The biological activity of this compound is primarily linked to its ability to facilitate targeted protein degradation through PROTAC technology. PROTACs utilize a bifunctional molecule that recruits an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound acts as a crucial linker in these constructs, enhancing the specificity and efficacy of drug candidates while minimizing off-target effects .
Click Chemistry Applications
This compound is particularly noted for its role in click chemistry, where it participates in CuAAC reactions to form stable triazole linkages. This reaction is vital for the conjugation of biomolecules, allowing researchers to create complex bioconjugates for various applications, including drug delivery systems and imaging agents . The stability and efficiency of the triazole bond formed through this reaction make this compound a valuable tool in chemical biology.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Targeting Myeloid-Derived Suppressor Cells : In a study involving anti-GR1 antibodies, this compound was used to create dual-antibody formats that effectively targeted myeloid-derived suppressor cells. The conjugation process demonstrated high efficiency, resulting in significant improvements in targeting efficacy .
- Radiopharmaceutical Development : Research has shown that compounds incorporating triazole units derived from this compound exhibited enhanced renal uptake in murine models, indicating potential for improved pharmacokinetics in radiopharmaceutical applications .
- Bioconjugation for Drug Delivery : The compound has been employed as a linker in various bioconjugation strategies aimed at improving drug delivery systems. Its ability to form stable linkages with therapeutic agents enhances their bioavailability and targeting capabilities .
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C26H53N3O13 |
| Molecular Weight | 615.71 g/mol |
| CAS Number | 1111239-69-0 |
| Density | Not Available |
| Melting Point | Not Available |
| Biological Activity | PROTAC Linker |
Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Targeting Myeloid-Derived Suppressor Cells | Enhanced targeting efficacy with dual-antibody formats |
| Radiopharmaceutical Development | Improved renal uptake observed in murine models |
| Bioconjugation for Drug Delivery | Increased bioavailability and targeting capabilities |
Q & A
Basic Questions
Q. What are the critical safety considerations when handling Azido-PEG12-propargyl in laboratory settings?
- Methodological Answer : this compound requires strict adherence to safety protocols due to its reactive functional groups (azide and propargyl). Key precautions include:
- PPE : Wear safety goggles, impervious gloves, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust, as it may cause respiratory irritation (H335) .
- Storage : Store at -20°C in a dry environment, as recommended for similar PEG-based compounds .
- Spill Management : Clean spills immediately using absorbent materials (e.g., alcohol wipes) and avoid drainage contamination .
Q. How can researchers verify the purity and structural integrity of this compound prior to experimentation?
- Methodological Answer :
- Analytical Techniques : Use HPLC to assess purity (target ≥95% as per industry standards) and NMR (¹H/¹³C) to confirm structural features like the PEG spacer and reactive termini .
- Mass Spectrometry : LC-MS or MALDI-TOF can validate molecular weight (C₂₇H₅₁N₃O₁₂, MW = 621.7 g/mol) .
- Documentation : Cross-check CAS No. (2264091-72-5) and batch-specific certificates from suppliers .
Q. What are the primary applications of this compound in bioconjugation workflows?
- Methodological Answer :
- Click Chemistry : The azide and propargyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), linking biomolecules (e.g., proteins, oligonucleotides) to nanoparticles or surfaces .
- PEG Spacer Role : The 12-unit PEG chain enhances solubility and reduces steric hindrance in aqueous reactions .
- Case Study : For nanoparticle functionalization, optimize molar ratios (e.g., 1:3 ligand-to-particle ratio) to balance labeling efficiency and aggregation risks.
Advanced Research Questions
Q. How can researchers mitigate inconsistencies in reaction yields when using this compound for multi-step conjugations?
- Methodological Answer :
- Parameter Optimization :
- Analytical Validation : Use SEC-MALS to monitor conjugate size distribution and UV-Vis to quantify unreacted azide .
- Troubleshooting : If yields drop, check for azide decomposition (FTIR for -N₃ peak at ~2100 cm⁻¹) or propargyl oxidation (NMR for alkyne proton loss) .
Q. What strategies can resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies :
- Test degradation kinetics at -20°C (recommended) vs. 4°C using accelerated aging protocols.
- Monitor azide integrity via HPLC every 30 days; >10% degradation suggests suboptimal storage .
- Environmental Factors :
- Humidity : PEG hydroscopicity may cause hydrolysis; store desiccated .
- Light Exposure : Shield from UV light to prevent azide photodegradation .
- Documentation : Report lot-specific stability in publications to aid reproducibility .
Q. How can this compound be integrated into complex systems (e.g., lipid nanoparticles) without compromising colloidal stability?
- Methodological Answer :
- Formulation Design :
- Use microfluidics for controlled mixing, minimizing PEG-induced micelle formation .
- Characterize hydrodynamic diameter (DLS) and ζ-potential pre/post-conjugation .
- Competitive Binding Assays : Compare this compound with shorter PEG variants (e.g., PEG₅) to assess steric effects on target binding (SPR or ITC) .
- Case Study : For mRNA-LNPs, limit PEG content to <5 mol% to avoid immune recognition while ensuring efficient targeting .
Methodological Frameworks for Experimental Design
Q. How to formulate a hypothesis-driven research question for studying this compound’s role in drug delivery systems?
- Methodological Answer : Apply the PICO Framework :
- Population : Targeted drug delivery system (e.g., liposomes).
- Intervention : this compound-mediated surface functionalization.
- Comparison : PEG₅ vs. PEG₁₂ spacers.
- Outcome : Cellular uptake efficiency (measured via flow cytometry) .
- Hypothesis : "PEG12 spacers enhance ligand accessibility compared to PEG5 in receptor-mediated endocytosis."
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound-based toxicity assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
